

Elucidation of the Chemical Structure of Orfamide B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orfamide B*
Cat. No.: *B10786069*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family, a class of bioactive secondary metabolites produced by various *Pseudomonas* species. These compounds exhibit a range of biological activities, including insecticidal, antifungal, and biosurfactant properties, making them of significant interest in agrochemical and pharmaceutical research. The precise determination of their chemical structure is paramount for understanding structure-activity relationships and for potential synthetic and semi-synthetic derivatization. This technical guide provides a detailed overview of the methodologies and data interpretation involved in the chemical structure elucidation of **Orfamide B**, focusing on the key spectroscopic and spectrometric techniques employed.

Introduction

Orfamide B is a non-ribosomally synthesized lipopeptide, characterized by a cyclic peptide core and a lipid side chain. It is primarily produced by *Pseudomonas* sp. strains CMR5c and CMR12a.^[1] Structurally, the orfamide family consists of a ten-amino-acid peptide chain attached to a 3-hydroxy fatty acid tail.^[1] **Orfamide B** differs from its close analog, Orfamide A, by a single amino acid substitution.^{[2][3]} The elucidation of its complete chemical structure, including the amino acid sequence, the nature of the fatty acid, the cyclization pattern, and the stereochemistry of the constituent amino acids, has been accomplished through a combination of advanced analytical techniques.

Isolation and Purification

The initial step in the structure elucidation of **Orfamide B** involves its isolation from the producing microorganism.

Experimental Protocol: Isolation of **Orfamide B**

- **Culturing:** *Pseudomonas* sp. CMR5c or CMR12a is cultured in a suitable liquid medium, such as King's B medium, on a rotary shaker to promote the production of secondary metabolites.
- **Extraction:** The culture supernatant is acidified to approximately pH 2.0 with hydrochloric acid and stored at 4°C overnight to precipitate the lipopeptides.[2]
- **Centrifugation:** The precipitate containing the crude lipopeptide mixture is collected by centrifugation.
- **Methanol Extraction:** The pellet is then extracted with methanol to dissolve the lipopeptides.
- **Purification:** The crude methanol extract is subjected to further purification using techniques such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure **Orfamide B**.

Planar Structure Determination

The planar structure of **Orfamide B**, which includes the amino acid sequence and the fatty acid component, was primarily determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is crucial for determining the molecular weight of **Orfamide B** and for obtaining initial sequence information through fragmentation analysis.

- **High-Resolution Mass Spectrometry (HRMS):** Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
- **Tandem Mass Spectrometry (MS/MS):** The molecular ion is fragmented, and the resulting fragment ions provide information about the sequence of amino acids in the peptide chain.

Table 1: Key Mass Spectrometry Data for **Orfamide B**

Parameter	Value	Reference
Molecular Formula	$C_{58}H_{101}N_{11}O_{15}$	
Molecular Weight	1239.75	
Ionization Mode	Electrospray Ionization (ESI)	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of **Orfamide B**. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to identify the amino acid spin systems and their connectivity.

- 1H NMR: Provides information about the number and types of protons in the molecule.
- ^{13}C NMR: Provides information about the carbon skeleton.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is instrumental in identifying the individual amino acid residues.
- TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous identification of amino acid residues.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for establishing the sequence of the amino acids by observing correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
- Sample Preparation: A purified sample of **Orfamide B** is dissolved in a deuterated solvent, typically methanol-d₄ or DMSO-d₆.

- Data Acquisition: A suite of NMR experiments (^1H , ^{13}C , COSY, TOCSY, HSQC, HMBC) is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Analysis: The resulting spectra are analyzed to identify the spin systems of the ten amino acids and the fatty acid chain, and to establish their connectivity to determine the final planar structure.

Table 2: ^1H and ^{13}C NMR Chemical Shift Assignments for **Orfamide B** (Data sourced from Supplementary Table 3 of Ma et al., 2016, *Frontiers in Microbiology*)

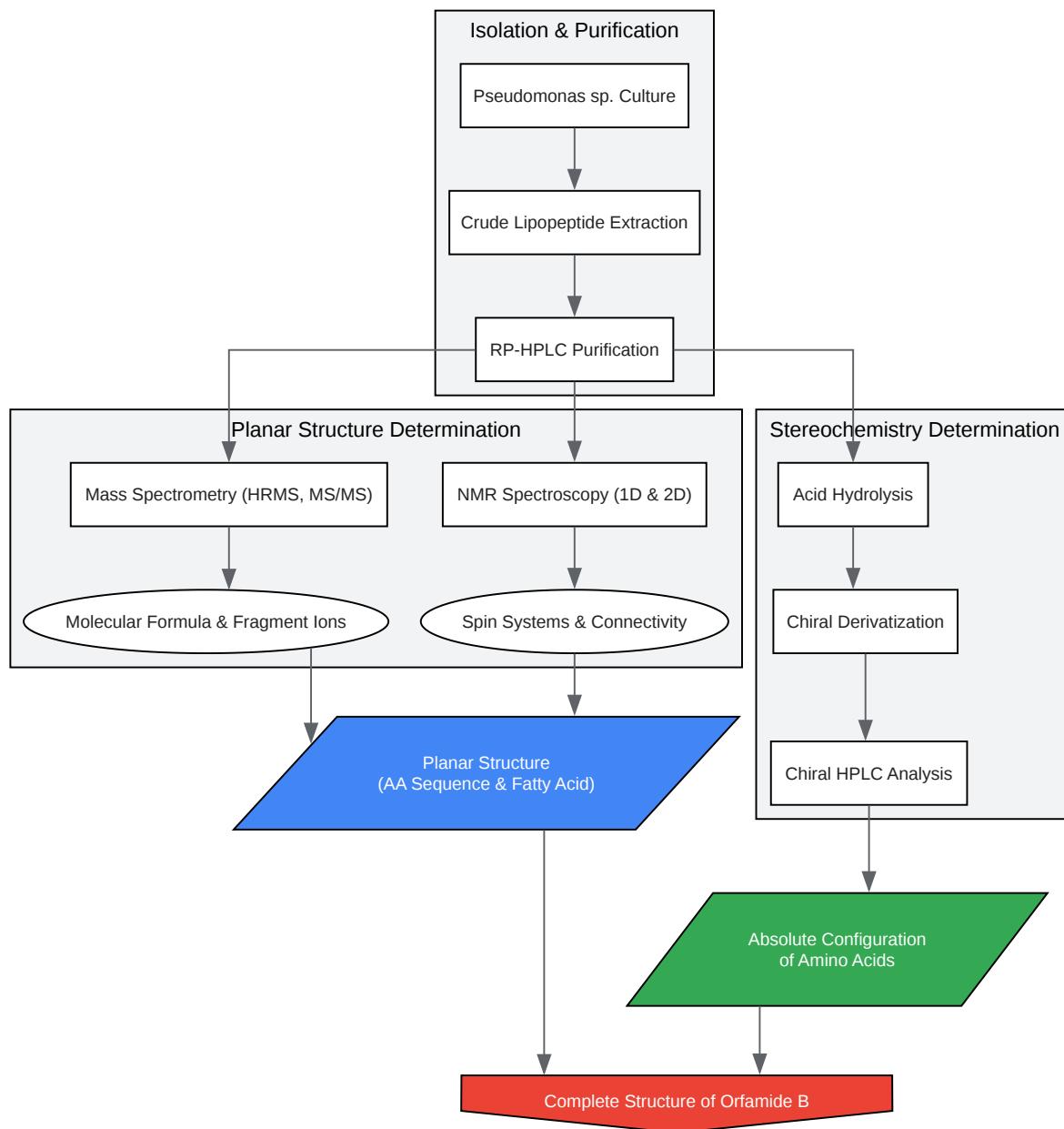
Residue	Position	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
3-OH-C _{14:0}	β -CH	~3.8	~68.0
Leu	1	~4.2	~53.0
Glu	2	~4.1	~54.0
Thr	3	~4.3	~60.0
Val	4	~4.0	~61.0
Leu	5	~4.4	~52.0
Ser	6	~4.5	~57.0
Leu	7	~4.2	~53.0
Leu	8	~4.1	~53.0
Ser	9	~4.4	~56.0
Val	10	~4.0	~60.0

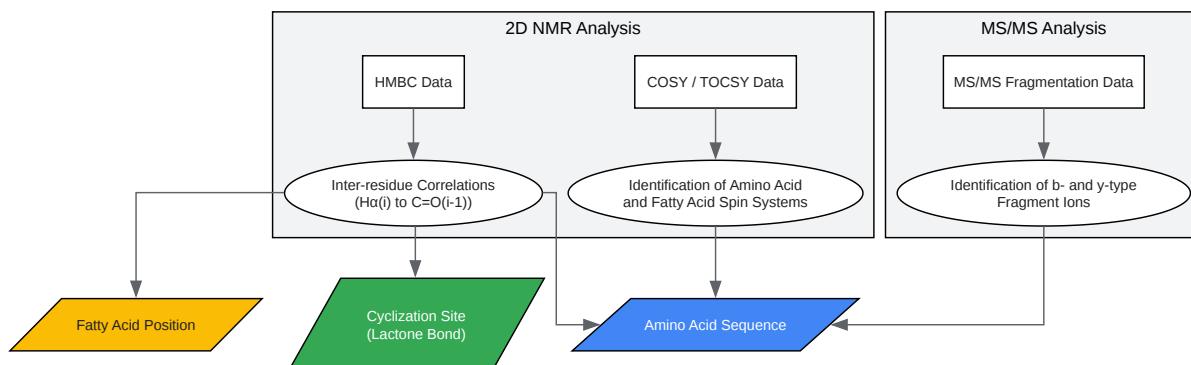
Note: The chemical shift values are approximate and serve as a representation of the data found in the source. For precise values, refer to the original publication.

Stereochemistry Determination

The determination of the absolute configuration of the chiral centers in **Orfamide B** is a critical final step in its complete structure elucidation. This is typically achieved through chemical

degradation followed by chiral analysis or through advanced NMR techniques and comparison with synthetic standards.


Experimental Protocol: Stereochemical Analysis


- Acid Hydrolysis: The purified **Orfamide B** is hydrolyzed with 6 M HCl to break the amide bonds and release the constituent amino acids.
- Chiral Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
- Chromatographic Analysis: The derivatized amino acids are analyzed by RP-HPLC and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same manner.
- Total Synthesis: In some cases, total synthesis of possible stereoisomers and comparison of their spectroscopic data (NMR) and chromatographic behavior with the natural product is performed for unambiguous assignment.

Recent studies have highlighted the complexity of stereochemistry in the orfamide family, with some initial assignments being revised based on more detailed analysis and total synthesis.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical connections in the structure elucidation of **Orfamide B**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by *Pseudomonas* protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by *Pseudomonas* protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by *Pseudomonas* protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of the Chemical Structure of Orfamide B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10786069#orfamide-b-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com